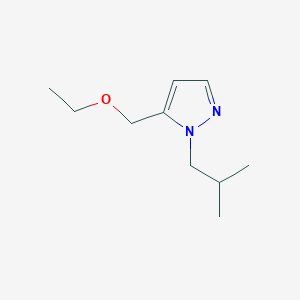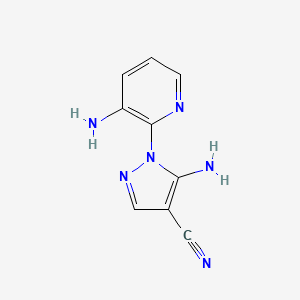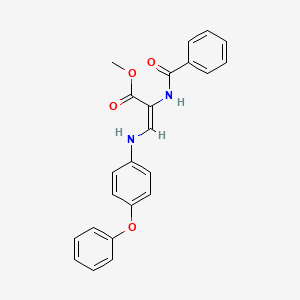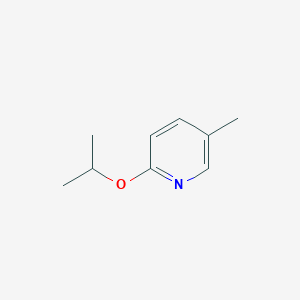
1-acetyl-5-bromo-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-5-bromo-1H-indole-3-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Chemical Reactions Analysis
Indole derivatives, including 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They can undergo various chemical reactions, including multicomponent reactions (MCRs), which offer access to complex molecules .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Acetyl-5-bromo-1H-indole-3-carbaldehyde is a compound that has been studied for its synthetic potential. For instance, its derivative, 5-acetyl-1,2-dihydro-4(1H-indol-3-yl)-6-methyl-2-thioxopyridine-3-carbonitrile, was synthesized through reactions with active halogen-containing reagents. This process yielded various thieno[2,3-b]pyridine derivatives, which have potential uses in various chemical applications (Attaby, Ramla, & Gouda, 2007).
Crystal Structure Analysis
The compound has been used in the study of intermolecular interactions within crystal structures. A derivative, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was synthesized and its structure was analyzed using Hirshfeld surface analysis, which revealed various intermolecular connections on the molecule's surface (Barakat et al., 2017).
Antimicrobial Activity
Indole derivatives, including those related to 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial properties. One study synthesized semicarbazone derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed varying levels of inhibitory activity, indicating potential applications in developing new antimicrobial agents (Carrasco et al., 2020).
Enzyme Inhibition
A study involving indole-3-carbaldehyde, a related compound, identified it as a tyrosinase inhibitor. This finding indicates potential applications in the treatment of conditions related to melanin overproduction, such as certain skin disorders (Shimizu et al., 2003).
Antioxidant Properties
A derivative of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde, N'-[(E)-(5-bromo-1H- indol-3-yl) methylidene] pyridine-4-carbohydrazide, exhibited significant antioxidant properties, specifically against superoxide anion radicals. This suggests potential applications in the development of antioxidant therapies (Mokhnache et al., 2019).
Direcciones Futuras
The future directions in the research of 1-acetyl-5-bromo-1H-indole-3-carbaldehyde and similar indole derivatives could involve the exploration of novel methods of synthesis, given the biological significance of these compounds . Additionally, further investigation into their biological activities could lead to the development of new therapeutic agents .
Propiedades
IUPAC Name |
1-acetyl-5-bromoindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOZNGHZOHWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807014.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)




![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2807030.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2807031.png)

